(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone, also known as BPPM, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPM has been shown to have a broad range of biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Methods : Compounds structurally related to (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone have been synthesized through multi-step reactions. These processes typically involve substitution reactions and are confirmed through spectroscopic techniques like FTIR, NMR, and mass spectrometry (P. Huang et al., 2021).
- Crystal Structure and Conformational Analysis : The crystal structures of such compounds are often determined using X-ray diffraction. Conformational analysis via density functional theory (DFT) is used to compare and validate these structures (P. Huang et al., 2021).
Pharmacological Research
- Anticonvulsant Activity : Related compounds have been investigated for their anticonvulsant properties. For instance, certain pyrrolidin-1-yl methanone derivatives have shown significant anticonvulsant activity, with one compound demonstrating higher potency compared to a reference drug (S. Malik & S. Khan, 2014).
- Receptor Occupancy and Mood Disorders : Studies on compounds with a similar structure have led to the discovery of potential P2X7 receptor antagonists, which could be beneficial in treating mood disorders. These compounds have shown promising receptor occupancy in preclinical trials (C. Chrovian et al., 2018).
Radiopharmaceutical Applications
- SPECT Brain Imaging : Compounds related to this compound have been used in the synthesis of radiolabeled ligands for Single Photon Emission Computerized Tomography (SPECT) brain imaging, which is relevant for studying psychiatric illnesses like depression and anorexia (P. Blanckaert et al., 2004).
Antimicrobial Activities
- Antibacterial and Antifungal Properties : Research has shown that certain pyrrolidin-1-yl methanone derivatives possess antimicrobial properties, including antibacterial and antifungal activities. These compounds have been evaluated against a variety of microbial strains (H. Singh et al., 2016).
Molecular Docking and Computational Analysis
- Molecular Docking Studies : Computational methods like molecular docking and Hirshfeld surface analysis are applied to these compounds for understanding their interactions and stability at the molecular level. This analysis can be crucial for drug development, particularly in targeting specific proteins or receptors (B. Lakshminarayana et al., 2018).
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural features, it may have potential therapeutic effects such as anti-inflammatory, antioxidant, or antitumor activities .
properties
IUPAC Name |
(2-bromophenyl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c1-2-14-15(19)16(21-10-20-14)24-11-7-8-22(9-11)17(23)12-5-3-4-6-13(12)18/h3-6,10-11H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBAQQDYJUKDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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